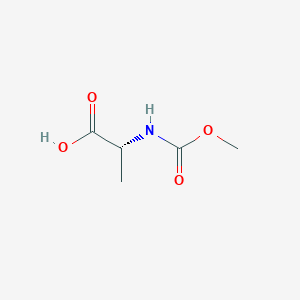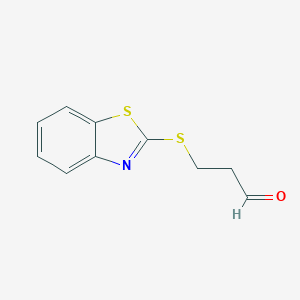
(R)-Eperisone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutexin, also known as lutein, is a naturally occurring xanthophyll and one of the 600 known carotenoids. It is predominantly found in green leafy vegetables such as spinach, kale, and yellow carrots. Lutexin is synthesized only by plants and plays a crucial role in modulating light energy and serving as a non-photochemical quenching agent during photosynthesis. In the human body, it is primarily concentrated in the macula of the retina, where it helps protect against oxidative stress and high-energy light.
Aplicaciones Científicas De Investigación
Lutexin has a wide range of scientific research applications across various fields:
Chemistry: Lutexin is used as a model compound for studying carotenoid chemistry and its interactions with other molecules.
Biology: In biological research, lutein is studied for its role in photosynthesis and its protective effects against oxidative stress in plants.
Medicine: Lutexin is widely researched for its potential health benefits, including the prevention of age-related macular degeneration, cataracts, and cardiovascular diseases. .
Industry: In the food industry, lutein is used as a natural colorant and nutritional supplement. It is also incorporated into various cosmetic products for its skin-protective properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lutexin can be synthesized through various methods, including the co-amorphous formulation and solvent-controlled precipitation. In the co-amorphous formulation, lutein is mixed with sucralose at a molar ratio of 1:1 using ethanol and water as solvents. The mixture is then subjected to solvent evaporation, followed by solid-state characterization and dissolution testing . Another method involves the preparation of lutein solid dispersions using hydroxypropyl methylcellulose acetate succinate as a polymer matrix. This method enhances the stability and bioavailability of lutein during oral delivery .
Industrial Production Methods
Industrial production of lutein typically involves the extraction from marigold flowers. The process includes several pre-treatment technologies for marigold flower hydrolysis, non-green and green solvent-based extraction techniques, and saponification of oleoresin. Supercritical fluid extraction combined with ultrasound and various co-solvents is considered one of the most efficient methods for obtaining high yields of lutein .
Análisis De Reacciones Químicas
Types of Reactions
Lutexin undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are influenced by environmental conditions such as temperature, light, and the presence of oxygen.
Common Reagents and Conditions
Oxidation: Lutexin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of lutein can be achieved using reducing agents like sodium borohydride.
Isomerization: Isomerization of lutein occurs under high temperatures and light exposure, leading to the formation of different isomers.
Major Products Formed
The major products formed from these reactions include various isomers of lutein and degradation products that result from oxidative and reductive processes.
Mecanismo De Acción
Lutexin exerts its effects primarily through its antioxidant activity. It reacts with active oxygen species, producing biologically active degradation products. Lutexin also inhibits the peroxidation of membrane phospholipids and reduces lipofuscin formation, contributing to its antioxidant properties . In the retina, lutein filters out potentially phototoxic blue light and near-ultraviolet radiation, protecting the macula from oxidative damage .
Comparación Con Compuestos Similares
Lutexin is often compared with other carotenoids such as zeaxanthin and beta-carotene. While all these compounds share antioxidant properties, lutein is unique in its selective uptake into the macula of the retina and its predominant presence in brain tissue. Zeaxanthin, an isomer of lutein, also accumulates in the retina but in different regions. Beta-carotene, on the other hand, is a precursor to vitamin A and has different physiological roles.
List of Similar Compounds
- Zeaxanthin
- Beta-carotene
- Lycopene
- Astaxanthin
Lutexin’s unique ability to filter blue light and its specific accumulation in the macula make it particularly valuable for eye health, distinguishing it from other carotenoids.
Propiedades
Número CAS |
163437-00-1 |
|---|---|
Fórmula molecular |
C17H25NO |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
(2R)-1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3/t14-/m1/s1 |
Clave InChI |
SQUNAWUMZGQQJD-CQSZACIVSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)C(=O)[C@H](C)CN2CCCCC2 |
SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





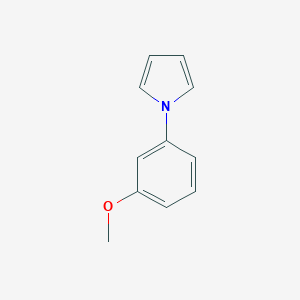

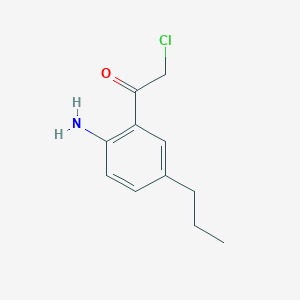
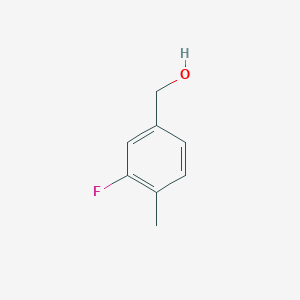
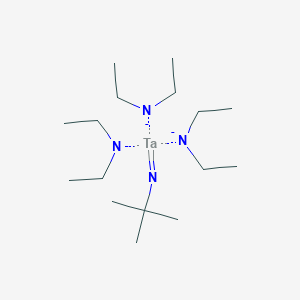
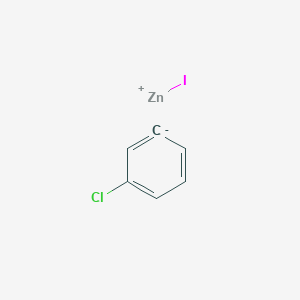

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)


